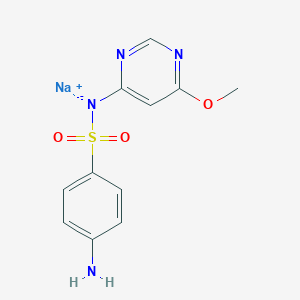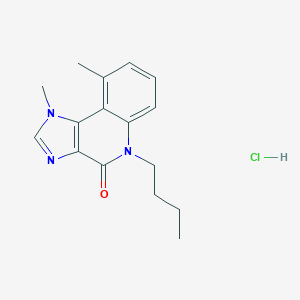
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide', also known as PDI, is a chemical compound that has been widely used in scientific research. PDI is a heterocyclic compound that contains two imine groups and two carboxamide groups. It is a symmetric molecule that has a molecular weight of 306.4 g/mol. PDI is a highly versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is not well understood. However, it is believed that 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide interacts with proteins through hydrogen bonding and hydrophobic interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to bind to the surface of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin and trypsin. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been shown to induce the aggregation of proteins, leading to the formation of amyloid fibrils. In addition, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in lab experiments is its versatility. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be easily synthesized and modified to suit specific experimental needs. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is also a highly stable compound that can be stored for long periods of time. However, one limitation of using 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is its potential toxicity. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide in scientific research. One potential application is in the development of new materials, such as hydrogels and polymers. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a cross-linking agent to create new materials with unique properties. Another potential application is in the study of protein-protein interactions. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide can be used as a fluorescent probe to study the binding of proteins, which may lead to the development of new drugs and therapies. Finally, 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide may have potential applications in the treatment of cancer. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide involves the reaction of 1,3-diaminopropane and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imide intermediate, which is then reacted with the diamine to form the final product. The synthesis of 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide is a relatively simple process that can be performed in a laboratory setting.
Scientific Research Applications
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a cross-linking agent in the synthesis of polymers and hydrogels. 4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
properties
CAS RN |
125880-81-1 |
|---|---|
Product Name |
4,4'-1,3-Propanediyldiimino)bis-benzenecarboximidamide |
Molecular Formula |
C17H22N6 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[3-(4-carbamimidoylanilino)propylamino]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9,22-23H,1,10-11H2,(H3,18,19)(H3,20,21) |
InChI Key |
ULZAPTUUAYXQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NCCCNC2=CC=C(C=C2)C(=N)N |
Other CAS RN |
125880-81-1 |
synonyms |
4-[3-[(4-carbamimidoylphenyl)amino]propylamino]benzenecarboximidamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



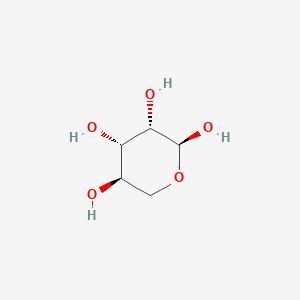
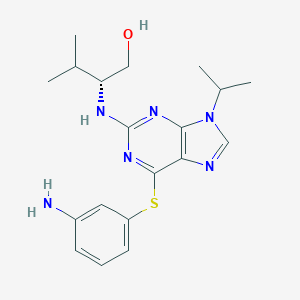

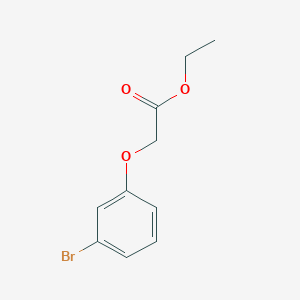
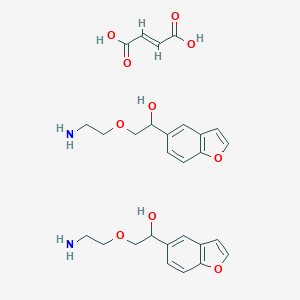
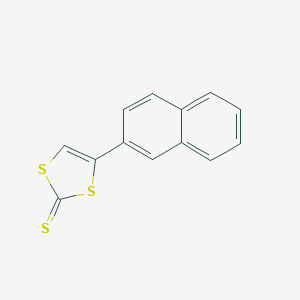
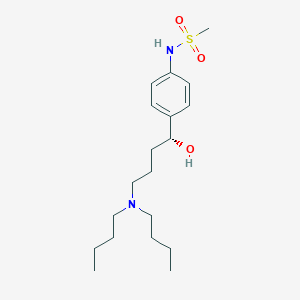
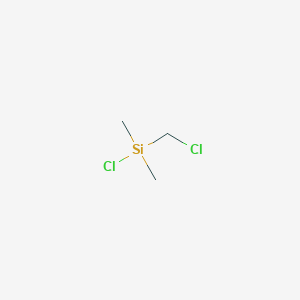
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
